N-(2,6-dichlorophenyl)formamide

Pharmaceutical Analysis Quality Control Regulatory Compliance

N-(2,6-Dichlorophenyl)formamide (CAS 10113-35-6) serves three distinct B2B procurement paths: (1) Regulatory reference standard (Clonidine Impurity 2) with full characterization data and USP/EP traceability for ANDA/NDA QC labs; (2) High-purity synthetic intermediate for clonidine API manufacturing, where patented pivalic formic anhydride routes (vs. conventional formic acid) improve yield and reduce cost of goods; (3) Research-grade ligand for synthesizing Ni²⁺/Cu²⁺ complexes with demonstrated CYP3A4 enzyme inhibitory activity. Generic research chemicals lack the documented purity, characterization package, and regulatory documentation required for pharmaceutical applications. Select the grade aligned with your use case to avoid compliance risk and ensure reproducible results.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 10113-35-6
Cat. No. B051178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichlorophenyl)formamide
CAS10113-35-6
Synonyms2,6-Dichloro-N-formylaniline;  2,6-Dichloroformanilide;  2,6-Dichlorophenylformamide;  2’,6’-Dichloroformanilide;  N-(2,6-Dichlorophenyl)formamide
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC=O)Cl
InChIInChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11)
InChIKeyCMRLEIHOFQKMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-dichlorophenyl)formamide (CAS 10113-35-6): Supplier Evaluation Guide for Pharmaceutical Intermediates and Impurity Reference Standards


N-(2,6-dichlorophenyl)formamide (CAS 10113-35-6), also known as 2,6-dichloroformanilide, is a white to off-white crystalline solid with a melting point of 175-178 °C . This compound features a 2,6-dichlorophenyl ring attached to a formamide group (-C(=O)NH2) . Its primary industrial significance lies in its dual role: as a critical synthetic intermediate in the production of the antihypertensive agent clonidine and as Clonidine Impurity 2 (a degradation by-product) in pharmaceutical quality control [1].

Critical Differentiation in N-(2,6-dichlorophenyl)formamide (CAS 10113-35-6) Sourcing for Regulated Environments


While N-(2,6-dichlorophenyl)formamide can be synthesized via the straightforward formylation of 2,6-dichloroaniline with formic acid , not all commercial sources provide material suitable for all applications. A compound sold as a general "research chemical" may be adequate for synthetic chemistry, but it fails to meet the stringent requirements for pharmaceutical quality control. In the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), this compound must be sourced as a fully characterized reference standard (Clonidine Impurity 2) with traceable documentation [1]. Furthermore, certain synthesis methods, such as those using pivalic formic anhydride, have been patented for improved yield and purity, offering process efficiency advantages over conventional methods [2]. Substituting a general reagent for a regulated impurity standard introduces compliance risk, while overlooking process-optimized grades impacts manufacturing scalability and cost.

N-(2,6-dichlorophenyl)formamide (CAS 10113-35-6): A Comparative Evidence Framework for Technical Selection


Pharmaceutical Compliance: Differentiating Clonidine Impurity 2 Reference Standards from Generic Reagents

N-(2,6-dichlorophenyl)formamide is officially designated as Clonidine Impurity 2 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA and NDA applications [1]. In contrast to generic chemical reagents offered solely with a certificate of analysis (COA), pharmaceutical-grade reference standards of this compound provide traceability against pharmacopeial monographs (USP or EP) and include comprehensive characterization data packages [2]. This is a critical distinction for quality control laboratories conducting method validation (AMV) or stability studies.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Enzyme Inhibition Activity of N-(2,6-dichlorophenyl)formamide Metal Complexes for CYP3A4 Research

Investigations into the biological activity of N-(2,6-dichlorophenyl)formamide have demonstrated that its Ni²⁺ and Cu²⁺ metal complexes exhibit strong binding affinity to the CYP3A4 enzyme, with the study reporting average interaction energies indicating significant enzyme inhibition potential . This is a differential finding compared to the free ligand form of the compound, which does not inherently possess this specific enzyme inhibition profile. The study suggests that these complexes could be explored for applications in modulating drug metabolism, potentially enhancing the efficacy of chemotherapeutic agents .

Drug Metabolism Enzyme Inhibition CYP3A4 Coordination Chemistry

Process Efficiency: Patented Synthetic Route for Clonidine Intermediates Using N-(2,6-dichlorophenyl)formamide

A key differentiator in industrial-scale synthesis is the use of an improved process for preparing N-(2,6-dichlorophenyl)formamide. A patented method involves reacting 2,6-dichloroaniline with pivalic formic anhydride to produce the target formamide [1]. This contrasts with the more conventional method of reacting 2,6-dichloroaniline with formic acid under reflux with a dehydrating agent like acetic anhydride . The patent claims this process yields the formamide with improved yield and purity, which is critical for the subsequent one-pot conversion to the key intermediate 2,6-dichlorophenylisocyanide dichloride and ultimately clonidine hydrochloride .

Process Chemistry Pharmaceutical Manufacturing Synthetic Route Optimization

Physical and Purity Attributes: Selecting N-(2,6-dichlorophenyl)formamide for Accurate Analytical Quantification

For analytical applications, the physical and purity profile of N-(2,6-dichlorophenyl)formamide is critical. It is a white to off-white crystalline solid with a defined melting point range of 175-178 °C , which can serve as an initial identity and purity check. Commercial offerings vary in specification; for example, a supplier may list a purity of 97% for general research use , while a pharmaceutical impurity standard is supplied with rigorous characterization and a precise purity value essential for accurate quantification [1]. This difference is fundamental: a 97% pure compound may be suitable for synthesis, but a fully characterized reference standard with known purity is required to accurately quantify impurity levels in clonidine API.

Analytical Chemistry HPLC Analysis Reference Standards

Evidence-Based Application Scenarios for N-(2,6-dichlorophenyl)formamide (CAS 10113-35-6) Procurement


Scenario 1: Pharmaceutical Quality Control for Clonidine API

In a regulated quality control laboratory supporting ANDA or NDA filings for clonidine hydrochloride, N-(2,6-dichlorophenyl)formamide must be procured as a fully characterized reference standard (Clonidine Impurity 2). The requirement is for a compound with documented purity, comprehensive characterization data (e.g., NMR, MS, HPLC), and traceability to pharmacopeial standards (USP/EP) [1]. The evidence demonstrates that generic reagents are unsuitable due to a lack of regulatory-grade documentation and precise purity assignment [2].

Scenario 2: Pharmaceutical Process Development and Scale-up

For process chemists developing or scaling up a synthetic route to clonidine, the choice of N-(2,6-dichlorophenyl)formamide grade matters. The patented process using pivalic formic anhydride offers improved yield and purity over conventional formic acid methods [1]. This scenario involves selecting or evaluating suppliers whose manufacturing process aligns with this more efficient route, which can significantly improve overall yield and reduce the cost of goods for the final API [2].

Scenario 3: Medicinal Chemistry Research on CYP3A4 Modulation

In an academic or biotech research setting focused on drug metabolism and drug-drug interactions, N-(2,6-dichlorophenyl)formamide is procured as a ligand for synthesizing novel Ni²⁺ and Cu²⁺ coordination complexes. The research interest stems from evidence demonstrating that these specific metal complexes exhibit strong binding affinity and potential inhibitory activity against the CYP3A4 enzyme [1]. This scenario is distinct from synthetic intermediate procurement, as it requires the compound for bioactivity screening and mechanistic studies.

Quote Request

Request a Quote for N-(2,6-dichlorophenyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.